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molecular formula C6F10O2 B3230591 Perfluoro-2-Ethyl-2-Methyl-1,3-Dioxole CAS No. 130760-25-7

Perfluoro-2-Ethyl-2-Methyl-1,3-Dioxole

Cat. No. B3230591
M. Wt: 294.05 g/mol
InChI Key: GLTQSUDHSNOUJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04908461

Procedure details

This example was carried out as illustrated in Example 4 with lithium aluminum hydride (6.14 g, 0.162 mole), titanium (IV) chloride (7.67 g, 4.43 mL, 0.041 mole) and 4,5-dichloro-4,5-difluoro-2-pentafluoroethyl-2-trifluoromethyl-1,3-dioxolane (29.5 g, 0.081 mole) in tetrahydrofuran (100 mL). The pure desired product obtained after distillation and washing with ice-water, perfluoro-2-ethyl-2-methyl-1,3-dioxole, was 9.0 g (38% yield); boiling point 42°-43° C.
Quantity
6.14 g
Type
reactant
Reaction Step One
Name
4,5-dichloro-4,5-difluoro-2-pentafluoroethyl-2-trifluoromethyl-1,3-dioxolane
Quantity
29.5 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
4.43 mL
Type
catalyst
Reaction Step Four
Yield
38%

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].Cl[C:8]1([F:26])[C:12](Cl)([F:13])[O:11][C:10]([C:19]([F:25])([F:24])[C:20]([F:23])([F:22])[F:21])([C:15]([F:18])([F:17])[F:16])[O:9]1>O1CCCC1.[Ti](Cl)(Cl)(Cl)Cl>[F:13][C:12]1[O:11][C:10]([C:19]([F:24])([F:25])[C:20]([F:22])([F:23])[F:21])([C:15]([F:18])([F:17])[F:16])[O:9][C:8]=1[F:26] |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
6.14 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Two
Name
4,5-dichloro-4,5-difluoro-2-pentafluoroethyl-2-trifluoromethyl-1,3-dioxolane
Quantity
29.5 g
Type
reactant
Smiles
ClC1(OC(OC1(F)Cl)(C(F)(F)F)C(C(F)(F)F)(F)F)F
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
4.43 mL
Type
catalyst
Smiles
[Ti](Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC=1OC(OC1F)(C(F)(F)F)C(C(F)(F)F)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 38%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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